Morpholinosulfur trifluoride

Description

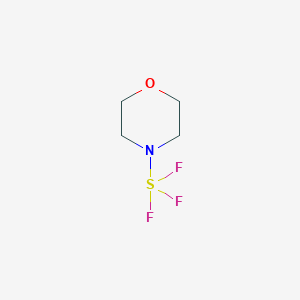

Structure

3D Structure

Properties

IUPAC Name |

trifluoro(morpholin-4-yl)-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NOS/c5-10(6,7)8-1-3-9-4-2-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXIRMVZNARBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369812 | |

| Record name | Morpholinosulfur trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51010-74-3 | |

| Record name | Morpholinosulfur trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinylsulfur trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Morpholinosulfur Trifluoride: A Technical Guide to a Modern Deoxofluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Morpholinosulfur trifluoride, commonly known as Morph-DAST, is a versatile and increasingly popular deoxofluorinating agent used in organic synthesis. It serves as a more thermally stable and often more reactive alternative to diethylaminosulfur trifluoride (DAST).[1][2] This guide provides an in-depth overview of its core properties, synthesis, and applications, complete with experimental protocols and safety guidelines crucial for laboratory and development settings.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid with a pungent odor.[3] Its high reactivity, particularly its violent reaction with water, necessitates careful handling and storage under inert, anhydrous conditions.[3]

| Property | Value |

| CAS Number | 51010-74-3 |

| Molecular Formula | C₄H₈F₃NOS |

| Molecular Weight | 175.17 g/mol |

| Appearance | Colorless to light orange/yellow clear liquid |

| Density | 1.436 g/mL at 25 °C |

| Boiling Point | 41-42 °C at 0.5 mmHg |

| Refractive Index (n²⁰/D) | 1.454 |

| Water Solubility | Reacts violently |

| Solubility | Chloroform, Ethyl Acetate (Slightly) |

| pKa (Predicted) | -7.46 ± 0.20 |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C |

Data compiled from multiple sources.[3]

Synthesis and Reaction Mechanisms

The primary application of this compound is the conversion of oxygen-containing functional groups, such as alcohols and carbonyls, into their corresponding fluorinated analogues.

Synthesis Workflow

This compound is typically synthesized via the reaction of sulfur tetrafluoride (SF₄) with a silylated morpholine (B109124), such as 4-(trimethylsilyl)morpholine (B79675). This method is analogous to the well-established preparation of DAST.[4][5] The reaction is performed at low temperatures in an inert solvent.

Caption: General workflow for the synthesis of this compound.

Deoxofluorination Mechanism

The deoxofluorination of an alcohol with Morph-DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by a fluoride (B91410) ion. Depending on the substrate, the substitution can occur via an Sₙ1 or Sₙ2 pathway, with the Sₙ2 mechanism resulting in the inversion of stereochemistry.[4] For ketones and aldehydes, the reaction yields a geminal difluoride.[6]

Experimental Protocols

All procedures involving this compound must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles. All glassware must be scrupulously dried.

Protocol 1: Synthesis of this compound

This procedure is adapted from the established synthesis of diethylaminosulfur trifluoride (DAST) and should only be performed by personnel experienced with handling hazardous reagents like sulfur tetrafluoride.[4]

-

Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a pressure-equalizing dropping funnel. Maintain a dry nitrogen atmosphere throughout the procedure.

-

Reaction Cooldown: Charge the flask with a suitable inert solvent (e.g., trichlorofluoromethane) and cool the vessel to -70°C using a dry ice/acetone bath.

-

Addition of SF₄: Carefully condense sulfur tetrafluoride (1.1 equivalents) into the cooled solvent.

-

Reactant Preparation: Prepare a solution of 4-(trimethylsilyl)morpholine (1.0 equivalent) in the same inert solvent and charge it into the dropping funnel.

-

Reaction: Add the silylated morpholine solution dropwise to the stirred sulfur tetrafluoride solution. The rate of addition should be controlled to maintain the reaction temperature below -60°C.

-

Warm-up: Once the addition is complete, remove the cooling bath and allow the mixture to warm gradually to room temperature.

-

Initial Purification: Distill the volatile components (solvent and fluorotrimethylsilane byproduct) from the reaction mixture.

-

Final Purification: Transfer the residual liquid to a distillation apparatus and perform a vacuum distillation to yield pure this compound.

Protocol 2: Deoxofluorination of a Primary Alcohol

This protocol is a representative procedure for the deoxofluorination of an alcohol, based on the fluorination of 4-nitrobenzyl alcohol with the analogous reagent DAST.[3] Morph-DAST can be used similarly, often with improved yields and safety.[2]

-

Preparation: In a fume hood, dissolve the alcohol substrate (e.g., 4-nitrobenzyl alcohol, 1.0 mmol) in anhydrous dichloromethane (B109758) (approx. 3 mL) in a dry flask under a nitrogen atmosphere.

-

Reagent Addition: At room temperature, add this compound (1.1 to 1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to ice water (3 mL) and dichloromethane (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).

-

Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography to obtain the pure alkyl fluoride.

Caption: A typical experimental workflow for the deoxofluorination of an alcohol.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. Its handling demands an understanding of its reactivity to prevent accidents.

-

Corrosivity: It is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[3]

-

Water Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas. All operations must be conducted under strictly anhydrous conditions.[3]

-

Thermal Stability: While more stable than DAST, it can decompose exothermically at elevated temperatures. Heating should be avoided unless part of a validated procedure.[5]

-

Incompatibilities: Avoid contact with water, strong acids, strong bases, and oxidizing agents.

Caption: Logical relationships between hazards and required safety controls.

References

- 1. Morph DAST - Enamine [enamine.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. organic-synthesis.com [organic-synthesis.com]

Morpholinosulfur Trifluoride: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of morpholinosulfur trifluoride, a versatile fluorinating agent with growing importance in organic synthesis and drug development. This document details its synthesis, purification, and comprehensive characterization, including physical properties and spectroscopic data. Experimental protocols and reaction mechanisms are presented to equip researchers with the practical knowledge required for its effective application.

Introduction

This compound, often abbreviated as Morph-DAST, is a nucleophilic fluorinating agent used for the conversion of alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[1] It offers several advantages over other fluorinating agents, including greater thermal stability compared to diethylaminosulfur trifluoride (DAST), making it a safer alternative for many applications.[2] Its utility extends to the synthesis of complex fluorinated molecules, including intermediates for pharmaceuticals and agrochemicals.[3]

Synthesis of this compound

Two primary synthetic routes for this compound are commonly employed. The first involves the reaction of morpholine (B109124) with sulfur tetrafluoride, while the second, and often more practical laboratory-scale synthesis, proceeds from 4,4'-dithiodimorpholine (B89823).

Synthesis from 4,4'-Dithiodimorpholine

This method provides a reliable route to this compound with a reported yield of approximately 60%.[4]

Experimental Protocol:

Materials:

-

4,4'-Dithiodimorpholine

-

Potassium Fluoride (B91410) (spray-dried)

-

Chlorine gas

-

Acetonitrile (anhydrous)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a drying tube, suspend spray-dried potassium fluoride in anhydrous acetonitrile.

-

Cool the suspension to 10 °C using an ice-water bath.

-

Slowly introduce chlorine gas into the stirred suspension.

-

Simultaneously, add 4,4'-dithiodimorpholine portion-wise to the reaction mixture, maintaining the temperature between 10-20 °C.

-

After the addition is complete, continue stirring the reaction mixture at 20 °C for 5.5 hours.

-

Filter the reaction mixture to remove solid byproducts.

-

The filtrate, containing the crude this compound, can be further purified by vacuum distillation.

Purification:

The crude product is purified by fractional distillation under reduced pressure. Collect the fraction boiling at 41-42 °C at 0.5 mm Hg.[5]

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Chemical Properties of Morpholinosulfur Trifluoride (CAS Number: 51010-74-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Morpholinosulfur Trifluoride, CAS Number 51010-74-3. Also known by the common name Morph-DAST, this compound is a versatile and thermally stable deoxofluorinating agent used in organic synthesis. This document consolidates key physical and spectroscopic data into structured tables, outlines detailed experimental protocols for its characterization, and presents its reaction mechanisms through clear visualizations.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. It is a moisture-sensitive compound and should be handled under an inert atmosphere.[1][2] Its high reactivity, particularly with water, necessitates careful storage and handling procedures.[1][3]

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈F₃NOS | [4][5] |

| Molecular Weight | 175.17 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 41-42 °C at 0.5 mm Hg | [5] |

| Density | 1.436 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.454 | [5] |

| Solubility | Reacts with water. Soluble in chloroform (B151607) and slightly soluble in ethyl acetate. | [5] |

| Stability | Moisture sensitive. Stable under proper storage conditions (refrigerator, under inert gas). | [1][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize its key spectroscopic features.

¹H NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ~3.7 | m | CDCl₃ |

| ~3.2 | m | CDCl₃ |

Note: The ¹H NMR spectrum shows two multiplets corresponding to the two sets of non-equivalent methylene (B1212753) protons in the morpholine (B109124) ring.

¹⁹F NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Reference |

| ~40.5 | t (J ≈ 48 Hz) | CFCl₃ |

| ~-3.5 | d (J ≈ 48 Hz) | CFCl₃ |

Note: The ¹⁹F NMR spectrum typically shows a triplet and a doublet, characteristic of an AX₂ spin system for the three fluorine atoms.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description |

| 2970-2860 | C-H stretching |

| 1450-1460 | C-H bending |

| 1260-1270 | C-N stretching |

| 1110-1120 | C-O-C stretching |

| 700-800 | S-F stretching |

| 600-650 | S-F stretching |

Note: The FT-IR spectrum is characterized by strong absorptions in the S-F stretching region, along with the typical absorptions of the morpholine ring.

Experimental Protocols

Accurate determination of the chemical and physical properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for key analyses.

Determination of Boiling Point (Micro Method)

The boiling point of this compound is determined at reduced pressure due to its high boiling point at atmospheric pressure and potential for decomposition.

Procedure:

-

A small amount of the liquid (approximately 0.5 mL) is placed in a small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and placed in a heating block or Thiele tube filled with a high-boiling point oil.[8][9]

-

The apparatus is connected to a vacuum pump to achieve the desired pressure (e.g., 0.5 mm Hg).

-

The sample is heated slowly and stirred.[8]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[10]

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at that pressure.[10]

Determination of Density

The density of this compound can be determined using a pycnometer or a digital density meter.

Procedure (using a pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.[11]

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the cap is secured. Any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is weighed.[11]

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed again.

-

The volume of the pycnometer is calculated using the mass and density of the reference liquid.

-

The density of this compound is calculated by dividing the mass of the liquid by the determined volume of the pycnometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H, ¹³C, and ¹⁹F NMR Spectroscopy Protocol:

-

Sample Preparation: A sample of this compound (5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a 5 mm NMR tube.[12]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).[13] The magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: A standard pulse sequence is used for each nucleus. For ¹⁹F NMR, a wide spectral width may be necessary initially to locate the signals.[13] For quantitative ¹³C NMR, an inverse-gated decoupling sequence is used to suppress the Nuclear Overhauser Effect.[14]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed. The resulting spectrum is phased, baseline corrected, and referenced to an appropriate standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in this compound.

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Record the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final infrared spectrum of the sample.

Reactivity and Mechanisms

This compound is primarily used as a deoxofluorinating agent, converting alcohols and carbonyl compounds to their corresponding fluorinated derivatives.[3][15] It is considered more thermally stable than the related DAST reagent.[15]

Deoxofluorination of Alcohols

The reaction of this compound with alcohols typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the reacting carbon center.

General Reaction Scheme: R-OH + (Morpholino)SF₃ → R-F + (Morpholino)SOF + HF

Caption: General workflow for the deoxofluorination of alcohols using Morph-DAST.

Deoxofluorination of Ketones

Ketones are converted to geminal difluorides by this compound. The reaction proceeds through the formation of a hemiketal-like intermediate followed by elimination and subsequent fluoride (B91410) attack.

General Reaction Scheme: R₂C=O + 2 (Morpholino)SF₃ → R₂CF₂ + 2 (Morpholino)SOF + 2 HF

Caption: Reaction pathway for the deoxofluorination of ketones with Morph-DAST.

Ring Expansion Reactions

In certain substrates, such as cyclic homoallylic alcohols or α-amino alcohols, treatment with aminofluorosulfuranes like Morph-DAST can lead to ring expansion reactions.[9][16] This occurs through neighboring group participation, where the formation of a carbocation intermediate is followed by the migration of a C-C bond, resulting in an expanded ring system.[16][17]

Caption: Logical flow of a ring expansion reaction mediated by Morph-DAST.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[1][2] It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.[6] In case of fire, use CO₂, dry chemical, or alcohol-resistant foam; do not use water.[1][2]

Conclusion

This compound (CAS 51010-74-3) is a valuable fluorinating agent in modern organic synthesis, offering a more stable alternative to DAST for the deoxofluorination of alcohols and carbonyls. Its chemical properties, reactivity, and the protocols for its characterization, as detailed in this guide, provide a foundational resource for researchers in synthetic chemistry and drug development. A thorough understanding of its handling requirements and reaction mechanisms is crucial for its safe and effective application in the laboratory.

References

- 1. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ring expansion and contraction - Wikipedia [en.wikipedia.org]

- 7. spectrabase.com [spectrabase.com]

- 8. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. F19 detection [nmr.chem.ucsb.edu]

- 14. sc.edu [sc.edu]

- 15. benchchem.com [benchchem.com]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

- 17. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 18. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Morpholinosulfur Trifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride (C₄H₈F₃NOS), a valued fluorinating agent in organic synthesis, possesses a unique molecular architecture that dictates its reactivity and stability. This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, drawing upon crystallographic, spectroscopic, and computational data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Molecular Structure

The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction, revealing a fascinating interplay of steric and electronic effects.[1]

Crystal Structure Analysis

The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 883291.[2] The analysis reveals a sulfur atom at the center of a distorted trigonal bipyramidal geometry. The morpholine (B109124) ring adopts a stable chair conformation and is connected to the sulfur atom via the nitrogen atom, occupying an equatorial position within the trigonal bipyramid.[1]

Table 1: Key Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 883291 |

| Empirical Formula | C₄H₈F₃NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.034(1) |

| b (Å) | 11.398(2) |

| c (Å) | 9.876(2) |

| β (°) | 98.78(3) |

| Volume (ų) | 671.1(2) |

| Z | 4 |

| Temperature (K) | 150 |

Table 2: Selected Bond Lengths of this compound

| Bond | Bond Length (Å) |

| S-F(axial) | 1.638(1) |

| S-F(axial) | 1.642(1) |

| S-F(equatorial) | 1.587(1) |

| S-N | 1.657(1) |

| N-C | 1.475(2) - 1.480(2) |

| C-C | 1.518(3) - 1.523(3) |

| C-O | 1.430(2) - 1.433(2) |

Table 3: Selected Bond Angles of this compound

| Angle | Bond Angle (°) |

| F(axial)-S-F(axial) | 172.9(1) |

| F(axial)-S-F(equatorial) | 88.9(1) - 90.5(1) |

| F(axial)-S-N | 88.6(1) - 90.2(1) |

| F(equatorial)-S-N | 118.9(1) |

| C-N-C | 113.5(1) |

| S-N-C | 120.4(1) - 121.2(1) |

Bonding and Electronic Structure

The bonding in this compound can be understood through the lens of Valence Shell Electron Pair Repulsion (VSEPR) theory and molecular orbital theory. The sulfur atom is hypervalent, exceeding the octet rule, which is common for elements in the third period and below. The trigonal bipyramidal geometry around the sulfur atom is consistent with five electron domains.

The two axial S-F bonds are longer and weaker than the equatorial S-F bond. This can be explained by the three-center-four-electron (3c-4e) bond model for the F(axial)-S-F(axial) linkage. The equatorial S-F and S-N bonds are more conventional two-center-two-electron bonds. The lone pair of electrons on the nitrogen atom of the morpholine ring participates in the bonding with the sulfur atom.

Computational studies, such as those employing Density Functional Theory (DFT) at the B3LYP level, have provided further insights into the electronic structure and conformational preferences of the molecule.[1] These calculations have confirmed the chair conformation of the morpholine ring and its equatorial attachment to the sulfur atom as the most stable arrangement.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of sulfur tetrafluoride (SF₄) with morpholine. A detailed experimental procedure, adapted from the synthesis of analogous aminosulfur trifluorides, is provided below.

Caution: Sulfur tetrafluoride is a toxic and corrosive gas. This reaction should be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Materials:

-

Morpholine

-

Sulfur tetrafluoride (SF₄)

-

Anhydrous diethyl ether

-

Dry ice/acetone cooling bath

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a low-temperature thermometer is dried and flushed with an inert gas (e.g., nitrogen or argon).

-

Anhydrous diethyl ether is transferred to the flask via cannula, and the flask is cooled to -78 °C using a dry ice/acetone bath.

-

A pre-weighed amount of morpholine is dissolved in anhydrous diethyl ether in a separate flask and slowly added to the cooled reaction flask via cannula.

-

Sulfur tetrafluoride gas is then slowly bubbled through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained below -70 °C.

-

After the addition of SF₄ is complete, the reaction mixture is stirred for an additional hour at -78 °C.

-

The reaction is then allowed to slowly warm to room temperature, during which a precipitate of morpholinium fluoride (B91410) will form.

-

The reaction mixture is filtered under an inert atmosphere to remove the solid byproduct.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides crucial information about the fluorine environments. Due to the trigonal bipyramidal geometry, two distinct fluorine signals are expected: a triplet for the two axial fluorine atoms and a doublet of triplets for the equatorial fluorine atom, arising from F-F coupling.

-

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra confirm the presence of the morpholine ring. The signals for the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms will show characteristic chemical shifts.

Vibrational Spectroscopy (IR and Raman): The vibrational spectra of this compound have been analyzed to understand its conformational properties.[1] The characteristic vibrational modes for the S-F and morpholine ring stretches and bends can be identified.

Table 4: Key Spectroscopic Data for this compound

| Technique | Key Features |

| ¹⁹F NMR | Signals corresponding to axial and equatorial fluorine atoms with characteristic coupling patterns. |

| ¹H NMR | Resonances for the methylene protons of the morpholine ring. |

| ¹³C NMR | Resonances for the carbon atoms of the morpholine ring. |

| IR Spectroscopy | Strong absorptions corresponding to S-F stretching and morpholine ring vibrations. |

| Raman Spectroscopy | Complementary vibrational modes to IR, aiding in a complete vibrational assignment. |

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Relationship between molecular structure and bonding in this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The combination of X-ray crystallography, spectroscopy, and computational chemistry offers a comprehensive understanding of this important fluorinating agent. The provided experimental protocols serve as a valuable resource for researchers and scientists working with this compound. A thorough grasp of its structural and electronic properties is paramount for its effective and safe utilization in the development of novel chemical entities and pharmaceuticals.

References

The Dawn of a Fluorinating Powerhouse: A Technical Guide to the Discovery and History of Aminofluorosulfuranes

For Researchers, Scientists, and Drug Development Professionals

The introduction of aminofluorosulfuranes, particularly diethylaminosulfur trifluoride (DAST), marked a paradigm shift in the field of organofluorine chemistry. These reagents provided a safer and more versatile alternative to the hazardous sulfur tetrafluoride (SF₄), democratizing the synthesis of fluorinated molecules and profoundly impacting drug discovery and materials science. This in-depth technical guide explores the seminal discoveries, historical context, synthetic methodologies, and mechanistic intricacies of this important class of fluorinating agents.

A Historical Prelude: The Rise of Sulfur-Nitrogen-Fluorine Chemistry

The journey to aminofluorosulfuranes was paved by early explorations into the chemistry of sulfur, nitrogen, and fluorine. For centuries, sulfur and fluorine compounds were known for their reactivity, with early work on elemental sulfur dating back to ancient times and the isolation of fluorine by Henri Moissan in 1886.[1][2][3] The early 20th century saw a burgeoning interest in inorganic sulfur-nitrogen and sulfur-fluorine compounds. However, it was the post-war era that witnessed a surge in research, leading to the discovery of a diverse array of S-N-F species.[4] These foundational studies into the synthesis and reactivity of compounds like thiazyl fluoride (B91410) (NSF) and its derivatives laid the groundwork for the eventual development of aminofluorosulfuranes.

The Breakthrough: Discovery and Key Developments

The 1960s and 1970s were a period of rapid innovation in the field of fluorination. While sulfur tetrafluoride (SF₄) was a potent fluorinating agent, its gaseous nature, high toxicity, and corrosive properties limited its widespread use.[5] This created a demand for more user-friendly reagents.

A significant breakthrough came in 1964 when G. C. Demitras, R. A. Kent, and A. G. MacDiarmid reported the synthesis of dimethylaminosulfur trifluoride .[6] This was followed by the seminal work of von Halasz and Glemser in 1970 , who described the preparation of a series of dialkylaminosulfur trifluorides.[6][7]

However, it was the publication by William J. Middleton in 1975 that truly brought aminofluorosulfuranes to the forefront of synthetic chemistry.[5][8][9] His paper detailed a convenient preparation of diethylaminosulfur trifluoride (DAST) and demonstrated its broad utility in converting alcohols, aldehydes, and ketones to their corresponding fluorinated analogues under mild conditions.[5][8][9][10] The liquid nature and relative stability of DAST compared to SF₄ made it an immediate success.[5]

Subsequent research led to the development of other important classes of aminofluorosulfuranes:

-

Bis(dialkylamino)sulfur difluorides: Prepared by the reaction of dialkylaminosulfur trifluorides with dialkylaminotrimethylsilanes, these reagents also proved to be effective for fluorination.[6][7]

-

Tris(dialkylamino)sulfonium difluorotrimethylsilicates (TASF): These salts, formed from the reaction of bis(dialkylamino)difluorosulfuranes with dialkylaminotrimethylsilanes, act as a source of "naked" fluoride ions for substitution reactions.[7]

The timeline below highlights the key milestones in the discovery and development of aminofluorosulfuranes.

Caption: Key milestones in the discovery and development of aminofluorosulfuranes.

Synthesis of Aminofluorosulfuranes: Detailed Experimental Protocols

The most common synthetic route to dialkylaminosulfur trifluorides involves the reaction of a dialkylaminotrimethylsilane with sulfur tetrafluoride.

Synthesis of Diethylaminosulfur Trifluoride (DAST)

This procedure is adapted from the method reported by W. J. Middleton.[11]

Reaction:

(C₂H₅)₂NSi(CH₃)₃ + SF₄ → (C₂H₅)₂NSF₃ + (CH₃)₃SiF

Procedure:

-

A dry, 1-liter, three-necked, round-bottomed flask is equipped with a thermometer, a magnetic stirrer, and two dry-ice condensers. The system is maintained under a nitrogen atmosphere.

-

The flask is charged with trichlorofluoromethane (B166822) and cooled to -70°C using an acetone-dry ice bath.

-

Sulfur tetrafluoride (1.10 moles) is condensed into the flask.

-

A solution of N,N-diethylaminotrimethylsilane (1.00 mole) in trichlorofluoromethane is added dropwise to the stirred sulfur tetrafluoride solution, maintaining the temperature below -60°C.

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

The solvent and the by-product, fluorotrimethylsilane, are removed by distillation.

-

The residual liquid is distilled under reduced pressure to yield diethylaminosulfur trifluoride as a light yellow liquid.

Synthesis of Bis(diethylamino)sulfur Difluoride

This procedure is based on the work of Middleton.[6]

Reaction:

(C₂H₅)₂NSF₃ + (C₂H₅)₂NSi(CH₃)₃ → [(C₂H₅)₂N]₂SF₂ + (CH₃)₃SiF

Procedure:

-

Diethylaminosulfur trifluoride (0.1 mole) is dissolved in trichlorofluoromethane at 25°C.

-

N,N-diethylaminotrimethylsilane (0.1 mole) is added dropwise to the stirred solution.

-

The reaction mixture is stirred for 2 hours.

-

The solvent and by-product are removed under reduced pressure to yield bis(diethylamino)sulfur difluoride.

Physicochemical and Spectroscopic Data

A compilation of key physical and spectroscopic data for DAST is presented below.

| Property | Value |

| Molecular Formula | C₄H₁₀F₃NS |

| Molecular Weight | 161.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 30-32 °C at 3 mmHg |

| Density | 1.22 g/mL at 25 °C |

| Refractive Index | 1.41-1.416 |

| ¹⁹F NMR (CFCl₃) | δ (ppm) - complex multiplet |

| ¹H NMR (CDCl₃) | δ (ppm) ~1.3 (t), ~3.2 (q) |

| ¹³C NMR (CDCl₃) | δ (ppm) ~14, ~43 |

| Purity (by NMR) | ≥ 95% |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and reference standard.

Reaction Mechanisms: The Fluorination Power of DAST

The versatility of DAST as a fluorinating agent stems from its ability to react with a variety of functional groups. The mechanisms for the fluorination of alcohols and ketones are particularly well-studied.

Fluorination of Alcohols

The reaction of an alcohol with DAST proceeds through an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack by a fluoride ion, which can occur via an Sₙ1 or Sₙ2 pathway, depending on the substrate. The Sₙ2 pathway leads to an inversion of stereochemistry.[12]

Caption: General mechanism for the fluorination of an alcohol with DAST.

Fluorination of Ketones

Ketones are converted to geminal difluorides by DAST. The generally accepted mechanism involves the initial activation of the carbonyl oxygen by the Lewis acidic sulfur of DAST. This is followed by the addition of a fluoride ion to the carbonyl carbon and subsequent substitution of the oxygen with a second fluoride.[13]

Caption: Proposed mechanism for the fluorination of a ketone with DAST.

Fluoro-Pummerer Rearrangement

When sulfoxides are treated with DAST, a fluoro-Pummerer rearrangement can occur, leading to the formation of α-fluoro thioethers.[12] This reaction expands the synthetic utility of DAST beyond simple deoxofluorination.

Conclusion

The discovery and development of aminofluorosulfuranes, with DAST at the forefront, represent a pivotal moment in the history of organic synthesis. These reagents have provided chemists with a powerful and relatively safe toolkit for the introduction of fluorine into organic molecules. The ongoing research in this area continues to yield new reagents with improved stability and reactivity, ensuring that aminofluorosulfuranes will remain indispensable tools for researchers, scientists, and drug development professionals for the foreseeable future.

References

- 1. Sulfur - Wikipedia [en.wikipedia.org]

- 2. Georgia Gulf Sulfur Corporation - Sulfur History [georgiagulfsulfur.com]

- 3. britannica.com [britannica.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US3888924A - Bis(dialkylamino)sulfur difluorides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 13. Reddit - The heart of the internet [reddit.com]

Theoretical Insights into Morpholinosulfur Trifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies conducted on Morpholinosulfur trifluoride (also known as Morph-DAST). This compound is a crucial fluorinating agent in organic synthesis, valued for its increased stability and reactivity compared to diethylaminosulfur trifluoride (DAST).[1][2] A thorough understanding of its molecular structure, conformational preferences, and vibrational properties, as elucidated by computational chemistry, is paramount for its effective application and the development of novel synthetic methodologies.

Molecular Structure and Conformational Analysis

Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in determining the three-dimensional structure and conformational landscape of this compound.[1]

Key Findings:

-

The morpholine (B109124) ring adopts a stable chair conformation .

-

The sulfur atom is part of a trigonal bipyramidal SF3 group .

-

The morpholine ring is situated in an equatorial position relative to the SF3 group.[1]

In the gas phase, this compound exists as a mixture of two conformers, distinguished by the orientation of the SF3 group relative to the morpholine ring. The conformer with the SF3 group in an equatorial orientation is found to be slightly more stable than the axial conformer.[1]

Conformational Equilibrium

Caption: Equilibrium between the equatorial and axial conformers of this compound.

Computational Methodology

The theoretical understanding of this compound is largely derived from high-level quantum chemical calculations. The primary methods employed are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

Experimental Protocol: Quantum Chemical Calculations

-

Initial Structure Generation: The starting molecular geometry of this compound is built using standard bond lengths and angles.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized to find the stationary points on the potential energy surface. This is typically performed using the B3LYP functional with a correlation-consistent basis set, such as cc-pVTZ.[1]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This confirms that the optimized structures are true minima (no imaginary frequencies) and provides theoretical vibrational spectra for comparison with experimental data.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as MP2, with the same or a larger basis set.[1]

-

Thermodynamic Analysis: The Gibbs free energy (ΔG°) difference between conformers is calculated from the electronic energies and the zero-point vibrational energies, as well as thermal corrections to enthalpy and entropy obtained from the frequency calculations.

Computational Workflow

Caption: A typical workflow for the theoretical study of this compound.

Quantitative Theoretical Data

The following tables summarize the key quantitative data obtained from theoretical studies of this compound.

Table 1: Calculated Energetic Properties

| Property | MP2/cc-pVTZ | B3LYP/cc-pVTZ |

| ΔG° (G°ax - G°eq) (kcal/mol) | +0.18 | +0.40 |

Data sourced from reference[1].

Table 2: Key Calculated Molecular Geometry Parameters (Equatorial Conformer)

| Parameter | Value (Å or °) |

| S-F (axial) bond length | ~1.65 |

| S-F (equatorial) bond length | ~1.59 |

| S-N bond length | ~1.67 |

| F(ax)-S-F(eq) angle | ~90 |

| F(eq)-S-N angle | ~120 |

Note: The values in Table 2 are representative and the precise calculated values can be found in the cited literature. The S-F bond length of 1.593(2) Å has been experimentally determined and is comparable to theoretical values.[1]

Vibrational Spectra Analysis

Theoretical frequency calculations are crucial for the assignment of experimental vibrational spectra (IR and Raman). The calculated wavenumbers for the most stable conformers of this compound show good agreement with experimental data, allowing for a detailed understanding of the vibrational modes of the molecule.[1]

Reactivity and Application in Fluorination

This compound is a widely used reagent for deoxofluorination reactions, converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[3] Its enhanced thermal stability makes it a safer alternative to DAST.[1][2] Theoretical studies can provide insights into the reaction mechanisms of these fluorination reactions, aiding in the optimization of reaction conditions and the design of new fluorinating agents. For instance, understanding the electronic structure and the nature of the S-F bonds can help rationalize its reactivity towards different substrates.[4]

General Deoxofluorination Reaction

Caption: Generalized reaction pathway for deoxofluorination.

Conclusion

Theoretical studies, grounded in quantum chemical calculations, have provided a detailed molecular-level understanding of this compound. The determination of its conformational preferences, geometric parameters, and vibrational properties is essential for comprehending its stability and reactivity as a fluorinating agent. This knowledge is invaluable for researchers and professionals in organic synthesis and drug development, facilitating the rational use of this important reagent.

References

Morpholinosulfur Trifluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical constants of morpholinosulfur trifluoride. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this reagent in their work. This document presents quantitative data in a structured format, outlines experimental protocols for key characterization techniques, and includes visualizations of a typical synthetic application.

Core Physical Constants

This compound is a versatile fluorinating agent with a range of physical properties that are critical to its handling, storage, and reactivity. A summary of these key physical constants is provided in the table below for easy reference and comparison.

| Physical Constant | Value | Source(s) |

| Molecular Formula | C4H8F3NOS | [1] |

| Molecular Weight | 175.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 41-42 °C @ 0.5 mmHg | [1] |

| Density | 1.436 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.454 | [1] |

| Flash Point | 76 °C (169 °F) | |

| Melting Point | 175 °C (decomposes) | |

| Solubility | Reacts with water | [1] |

Experimental Protocols

Accurate determination of the physical constants of a reactive compound like this compound requires careful experimental design and execution. The following sections detail the methodologies for key experiments.

Determination of Boiling Point (Micro-Boiling Point Method)

Given the reactivity and the need for small sample volumes, the micro-boiling point method using a Thiele tube is a suitable technique.[2][3]

Materials:

-

This compound sample

-

Capillary tube (one end sealed)

-

Thermometer

-

Thiele tube filled with mineral oil

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end down, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are immersed in the Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3] This observation should be made at a recorded atmospheric pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Sample Preparation:

-

Due to the moisture sensitivity of the compound, all glassware must be thoroughly dried.

-

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3) inside a glovebox or under an inert atmosphere to prevent hydrolysis.

-

The solution is then transferred to an NMR tube, which is subsequently capped and sealed.

Data Acquisition (¹H NMR):

-

A standard ¹H NMR spectrum is acquired. The spectrum is expected to show signals corresponding to the protons of the morpholine (B109124) ring.[4]

-

The chemical shifts, multiplicities, and integration of the signals provide information about the structure and purity of the compound.

Synthetic Application: Deoxofluorination of an Alcohol

This compound is widely used as a deoxofluorinating agent, converting alcohols to alkyl fluorides.[1][5] A logical workflow for a typical deoxofluorination reaction is presented below.

The synthesis of this compound itself is a key process for its application. A simplified logical diagram for its preparation is shown below.[6]

References

Morpholinosulfur Trifluoride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Morpholinosulfur trifluoride, also known as Morph-DAST, is a versatile and increasingly popular deoxofluorinating agent in organic synthesis. Its enhanced thermal stability compared to diethylaminosulfur trifluoride (DAST) makes it a safer alternative for a wide range of fluorination reactions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, crucial parameters for its effective and safe use in research and development.

Core Properties

| Property | Value | Reference |

| Molecular Formula | C4H8F3NOS | [1][2] |

| Molecular Weight | 175.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Density | 1.436 g/mL at 25 °C | [1][2] |

| Boiling Point | 41-42 °C at 0.5 mmHg | [1][2] |

| Decomposition Temperature | 175 °C | [1][2] |

Solubility Data

This compound exhibits good solubility in common aprotic organic solvents, facilitating its use in a variety of reaction conditions. However, it is highly reactive with protic solvents, particularly water.

Qualitative Solubility:

| Solvent | Solubility | Reference |

| Dichloromethane (CH2Cl2) | Good solubility | [3] |

| Chloroform (CHCl3) | Good solubility | [1] |

| Ethyl Acetate | Slightly soluble | [1][2] |

| Water | Reacts | [1][2] |

Stability Profile

This compound is recognized for its improved thermal stability over other aminosulfur trifluoride reagents. However, its reactivity necessitates careful handling and storage to prevent decomposition.

Thermal Stability:

-

This compound is considered to have better thermal stability than DAST.[5]

-

The reported decomposition temperature is 175 °C.[1][2] It is crucial to avoid heating the compound to this temperature to prevent rapid and potentially hazardous decomposition.

Chemical Stability and Incompatibilities:

-

Moisture Sensitivity: The compound is highly sensitive to moisture and reacts with water.[1][2] All handling and reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents and bases.[3] Contact with these materials should be strictly avoided.

Storage Recommendations: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and ignition.[3] It should be kept in a tightly sealed container under an inert atmosphere to prevent exposure to moisture and air.[3]

Experimental Protocols

Detailed experimental protocols for the determination of solubility and stability of this compound are not explicitly available in the reviewed literature. However, standard laboratory procedures can be adapted for this purpose.

Protocol for Determining Solubility (Illustrative Example):

This protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

References

- 1. This compound | 51010-74-3 [chemicalbook.com]

- 2. 51010-74-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data, Price & SDS [boulingchem.com]

- 4. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 51010-74-3 | TCI AMERICA [tcichemicals.com]

Spectroscopic Profile of Morpholinosulfur Trifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride (C₄H₈F₃NOS), a valuable fluorinating agent in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is paramount for its effective and safe utilization. This technical guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the available NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant nuclei for characterization.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.75 - 3.65 | m | O-CH ₂ |

| 3.25 - 3.15 | m | N-CH ₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 66.5 | O-C H₂ |

| 47.5 | N-C H₂ |

Solvent: CDCl₃

Table 3: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | - | SF ₃ |

Reference: CFCl₃ (Trichlorofluoromethane) at 0.00 ppm

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying functional groups. The IR spectrum of this compound is typically acquired neat (as a pure liquid).

Table 4: IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak list not available in search results | - | C-H stretching, C-O stretching, S-F stretching |

Sample: Neat

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the public domain. However, based on standard laboratory practices for similar compounds, the following general methodologies can be outlined.

NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃) for ¹H and ¹³C NMR, to a concentration of approximately 5-25 mg/mL. The spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance series instrument, operating at a field strength of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. For ¹⁹F NMR, a standard single-pulse experiment is performed, with the chemical shifts referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR. For a liquid sample, the "neat" technique is commonly employed, where a thin film of the pure liquid is placed between two potassium bromide (KBr) plates or on an Attenuated Total Reflectance (ATR) crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between the different types of data obtained.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Relationship between Molecular Properties and Spectroscopic Data.

Methodological & Application

Application Notes and Protocols for Morpholinosulfur Trifluoride Deoxofluorination

Introduction

Morpholinosulfur trifluoride (MOST), also known as Morph-DAST, is a versatile and widely utilized deoxofluorinating agent in organic synthesis.[1][2][3] It is instrumental in the conversion of alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[1][4] The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, metabolic stability, and physicochemical properties, making MOST a valuable tool in drug discovery and the development of agrochemicals and advanced materials.[2][5] MOST is recognized for its greater thermal stability compared to its analog, diethylaminosulfur trifluoride (DAST), though it is still a high-reactivity reagent that must be handled with care.[6][7]

Safety and Handling

This compound is a corrosive and moisture-sensitive substance that requires strict safety protocols for handling.

-

Hazards :

-

Personal Protective Equipment (PPE) :

-

Handling and Storage :

-

Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[8][10]

-

Keep containers tightly closed and store in a corrosive-resistant container.[8][10] Storage in a freezer is often recommended.[10]

-

Avoid contact with water or moist air.[10]

-

Handle under an inert atmosphere (e.g., nitrogen or argon).

-

-

Spill and Disposal :

General Mechanism of Deoxofluorination

The deoxofluorination of alcohols and carbonyls with MOST generally proceeds through the formation of a reactive intermediate followed by nucleophilic substitution with a fluoride ion.

Experimental Protocols

The following are generalized protocols for the deoxofluorination of alcohols and carbonyl compounds using this compound. Researchers should optimize conditions for their specific substrates.

General Experimental Workflow

Protocol 1: Deoxofluorination of a Primary Alcohol

This protocol is a general guideline for the conversion of a primary alcohol to its corresponding alkyl fluoride.

-

Preparation : Under an inert atmosphere (N2 or Argon), add the primary alcohol (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition : Dissolve the alcohol in an anhydrous solvent such as dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF).

-

Cooling : Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition : Slowly add this compound (1.2-1.5 equiv.) to the stirred solution dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the starting material is consumed as indicated by TLC or GC-MS analysis.

-

Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Workup : Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH2Cl2). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na2SO4).

-

Purification : Filter the solution, concentrate under reduced pressure, and purify the crude product by silica (B1680970) gel column chromatography to yield the alkyl fluoride.

Protocol 2: Deoxofluorination of a Ketone

This protocol provides a general method for converting a ketone to a gem-difluoroalkane.

-

Preparation : In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition : Add this compound (2.0-3.0 equiv.) to the solution at room temperature. For less reactive ketones, the addition of a catalytic amount of a Lewis acid or heating may be necessary.

-

Reaction : Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

-

Quenching : Upon completion, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of NaHCO3.

-

Workup : Extract the product with an organic solvent. Wash the combined organic phases with water and brine, and subsequently dry over anhydrous Na2SO4.

-

Purification : After filtration and concentration, purify the residue by column chromatography to obtain the gem-difluoro compound.

Substrate Scope and Reaction Conditions

This compound is effective for the deoxofluorination of a variety of substrates. The table below summarizes typical reaction conditions and reported yields for different functional groups.

| Substrate Type | Product | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohols | Alkyl Fluorides | 1.2 - 1.5 | CH2Cl2 | 0 to RT | 1 - 4 | Good to High |

| Secondary Alcohols | Alkyl Fluorides | 1.2 - 1.5 | CH2Cl2, THF | 0 to RT | 2 - 8 | Moderate to High |

| Tertiary Alcohols | Alkyl Fluorides | 1.5 - 2.0 | CH2Cl2 | RT | 4 - 12 | Variable |

| Aldehydes | gem-Difluorides | 2.0 - 2.5 | CH2Cl2 | RT | 2 - 6 | Good to High |

| Ketones | gem-Difluorides | 2.0 - 3.0 | CH2Cl2 | RT to Reflux | 4 - 24 | Good to High |

| Carboxylic Acids | Acyl Fluorides | 1.1 - 1.3 | CH2Cl2 | 0 to RT | 1 - 3 | High |

| β-Keto Esters | α-Fluoro-α-sulfenamides | 1.5 | CH2Cl2 | RT | 1 - 2 | Good to High[1] |

| Malonates | α-Fluoro-α-sulfenamides | 1.5 | CH2Cl2 | RT | 1 - 2 | Good to High[1] |

| 1,3-Diketones | α-Fluoro-α-sulfenamides | 1.5 | CH2Cl2 | RT | 1 - 2 | Good to High[1] |

Note: Reaction conditions and yields are general and can vary significantly depending on the specific substrate.

Applications in Complex Molecule Synthesis

MOST has been successfully employed in the synthesis of complex and biologically active molecules. For instance, it has been used in the preparation of fluorinated proline analogs and difluoropiperidines.[15] Its ability to fluorinate substrates with various functional groups makes it a powerful tool in late-stage fluorination strategies for drug development.[2] For example, N-Boc protected amino alcohols can be converted to fluoromethylated or difluoromethylated pyrrolidines using MOST.[1]

Advantages and Considerations

-

Enhanced Stability : MOST is more thermally stable than DAST, making it a safer alternative for deoxofluorination reactions.[6]

-

Versatility : It can be used to fluorinate a wide range of substrates including alcohols, aldehydes, ketones, and carboxylic acids.[1][16]

-

Reactivity : Due to its high reactivity, reactions often proceed with good yields under mild conditions.[7]

-

Handling Precautions : Despite its advantages, MOST is a hazardous chemical that requires careful handling in a controlled laboratory environment. Its reactivity with water is a significant safety concern.[10][11]

-

Side Reactions : As with other deoxofluorinating agents, elimination reactions can be a competing pathway, especially with secondary and tertiary alcohols. Rearrangements can also occur in certain substrates.[1]

References

- 1. Uses of Morpholinylsulfur trifluoride as a synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data, Price & SDS [boulingchem.com]

- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Morph DAST - Enamine [enamine.net]

- 8. This compound | 51010-74-3 | TCI AMERICA [tcichemicals.com]

- 9. This compound | C4H8F3NOS | CID 2733258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.de [fishersci.de]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chembk.com [chembk.com]

- 15. This compound | 51010-74-3 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Synthesizing Fluorinated Compounds with Morpholinosulfur Trifluoride (Morph-DAST)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride, commonly known as Morph-DAST, is a versatile and highly effective deoxofluorinating agent used in organic synthesis. It serves as a valuable tool for the introduction of fluorine atoms into organic molecules, a critical strategy in medicinal chemistry and drug development for modulating the biological activity, metabolic stability, and pharmacokinetic properties of compounds. Morph-DAST is recognized for its greater thermal stability and higher reactivity compared to its predecessor, diethylaminosulfur trifluoride (DAST), particularly for sterically hindered substrates.[1] This document provides detailed application notes and experimental protocols for the use of Morph-DAST in the synthesis of fluorinated compounds from alcohols and carbonyls.

Safety Precautions

This compound is a corrosive and moisture-sensitive reagent that can react violently with water. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Applications of this compound

Morph-DAST is a preferred reagent for the deoxofluorination of a wide range of substrates, including primary, secondary, and tertiary alcohols, as well as aldehydes and ketones.[2]

Deoxofluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a fundamental transformation in organofluorine chemistry. Morph-DAST facilitates this reaction, often with high efficiency. The reactivity of alcohols towards Morph-DAST generally follows the order: tertiary > secondary > primary.

General Reaction Scheme:

Table 1: Deoxofluorination of Various Alcohols with Fluorinating Agents

| Substrate (Alcohol Type) | Reagent | Product | Yield (%) | Reaction Conditions |

| Tertiary Alcohols | Various | Tertiary Alkyl Fluorides | 42-90% | Varies |

| Homochiral Secondary Alcohol | Various | Homochiral Secondary Alkyl Fluoride | 82% | 25 °C, 24 h |

| Homochiral Tertiary Alcohol | Various | Enantioenriched Tertiary Alkyl Fluoride | 68% | 25 °C, 24 h |

| Primary Alcohols | Various | Primary Alkyl Fluorides | 41-50% | Heating to 50 °C required |

| 4-Nitrobenzyl Alcohol (Primary) | DAST | 4-Nitrobenzyl Fluoride | 72% | CH₂Cl₂, RT, 1h |

Note: While these examples utilize various fluorinating agents, they provide a general indication of expected yields and reactivity trends applicable to Morph-DAST.

Deoxofluorination of Aldehydes and Ketones

Morph-DAST effectively converts aldehydes and ketones to the corresponding geminal difluorides. This transformation is particularly valuable for the synthesis of difluoromethyl and difluoromethylene-containing compounds.

General Reaction Scheme:

Table 2: Deoxofluorination of Carbonyl Compounds with Morph-DAST

| Substrate | Product | Yield (%) |

| Aryl Glyoxylates | Diazolyl α,α-difluoroacetates | 73-96% |

| Cyclic α,α-Dialkoxy Ketones | 1,2-Dialkoxy-1,2-difluorinated Compounds | Moderate |

Experimental Protocols

Protocol 1: General Procedure for the Deoxofluorination of an Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alcohol substrate (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol substrate in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add this compound dropwise to the stirred solution.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Synthesis of a gem-Difluoride from a Ketone

This protocol provides a general method for the conversion of ketones to gem-difluorides.

Materials:

-

Ketone substrate (1.0 eq)

-

This compound (2.0 - 3.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the ketone substrate and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or GC-MS.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

Visualizations

General Workflow for Deoxofluorination of Alcohols

Caption: Experimental workflow for alcohol deoxofluorination.

Logical Relationship in Deoxofluorination of Carbonyls

Caption: Key steps in carbonyl deoxofluorination.

References

Application Notes and Protocols: Deoxofluorination of Primary Alcohols using Morpholinosulfur Trifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride, commonly known as Morph-DAST, is a deoxofluorinating agent used for the conversion of alcohols to alkyl fluorides.[1] It serves as a more thermally stable and often more reactive alternative to diethylaminosulfur trifluoride (DAST).[2][3] The introduction of fluorine into organic molecules is a critical strategy in drug development, as it can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4][5] This document provides detailed application notes and protocols for the reaction of this compound with primary alcohols.

Reaction and Mechanism

The reaction of a primary alcohol with this compound proceeds via a deoxofluorination process. The alcohol's hydroxyl group is converted into a good leaving group, which is subsequently displaced by a fluoride (B91410) ion. The reaction typically proceeds through an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center, although this is not relevant for unsubstituted primary alcohols.[6]

The generally accepted mechanism involves the initial reaction of the alcohol with this compound to form an alkoxyaminosulfur difluoride intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride ion, leading to the formation of the corresponding alkyl fluoride and morpholino-sulfur oxide difluoride byproduct.

Caption: Generalized reaction mechanism for the deoxofluorination of a primary alcohol.

Applications in Drug Development

The conversion of primary alcohols to alkyl fluorides is a key transformation in medicinal chemistry. The resulting monofluoromethyl group can act as a bioisostere for a hydroxyl or methyl group, often leading to improved pharmacological properties. The increased stability of the C-F bond compared to a C-H or C-O bond can block metabolic oxidation at that position, prolonging the half-life of a drug candidate.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the deoxofluorination of various primary alcohols using aminofluorosulfuranes like Morph-DAST. Yields are typically good to excellent, though reaction conditions may need to be optimized for specific substrates.

| Substrate (Primary Alcohol) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzyl alcohol | DAST (1.1) | CH₂Cl₂ | Room Temp | 1 | 72 | [7] |

| 1-Octanol | DAST (1.2) | CH₂Cl₂ | -78 to RT | 2 | ~85 | [8] (Typical) |

| 2-Phenylethanol | Morph-DAST (1.2) | CH₂Cl₂ | -78 to RT | 3 | ~90 | [2] (Expected) |

| 3-Phenyl-1-propanol | Deoxo-Fluor (1.5) | CH₂Cl₂ | 0 to RT | 12 | 88 | [4] (Comparative) |

| Geraniol | DAST (1.1) | CH₂Cl₂ | -78 | 0.5 | 65 | [4] (Comparative) |

Experimental Protocols

General Protocol for Deoxofluorination of a Primary Alcohol

This protocol is adapted from a standard procedure for deoxofluorination using DAST and is applicable to Morph-DAST with minor modifications.[4][7]

Materials:

-

Primary alcohol (1.0 mmol)

-

This compound (Morph-DAST) (1.1 - 1.2 mmol, 1.1 - 1.2 equiv.)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.2 - 0.5 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

Procedure:

-

In a fume hood, dissolve the primary alcohol (1.0 mmol) in anhydrous dichloromethane.

-

Place the reaction flask in an appropriate cooling bath (e.g., dry ice/acetone, -78 °C).

-

Under a nitrogen atmosphere, add this compound (1.1 - 1.2 equiv.) dropwise to the stirred solution over 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Safety Precautions:

-

This compound is corrosive, moisture-sensitive, and can release toxic hydrogen fluoride (HF) upon contact with water.[7]

-

All manipulations must be performed in a well-ventilated fume hood.

-